![molecular formula C15H22N2O4 B14210750 Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- CAS No. 841234-41-1](/img/structure/B14210750.png)
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- is a complex organic compound characterized by its aromatic ring and various functional groups. This compound contains a total of 43 bonds, including multiple double bonds, aromatic bonds, and hydroxyl groups . It is a derivative of benzoic acid, which is widely known for its applications in food preservation and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- involves multiple steps, starting with the preparation of the benzoic acid derivative. The key steps include:
Formation of the hydrazine derivative: This involves the reaction of benzoic acid with hydrazine under acidic conditions to form the hydrazine derivative.
Acetylation: The hydrazine derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Hydroxybutylation: Finally, the compound is reacted with 3-hydroxybutyl bromide in the presence of a base to introduce the hydroxybutyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
科学的研究の応用
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.
作用機序
The mechanism of action of Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
Similar Compounds
Benzoic acid: A simpler compound with similar aromatic properties but lacking the additional functional groups.
Salicylic acid: Contains a hydroxyl group ortho to the carboxyl group, used in skincare products.
Acetohydroxamic acid: Contains a hydroxamic acid group, used as a urease inhibitor.
Uniqueness
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazine and hydroxyl groups allows for diverse interactions and applications in various fields.
特性
CAS番号 |
841234-41-1 |
|---|---|
分子式 |
C15H22N2O4 |
分子量 |
294.35 g/mol |
IUPAC名 |
4-[2-[acetyl-(3-hydroxybutylamino)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-11(18)7-9-16-17(12(2)19)10-8-13-3-5-14(6-4-13)15(20)21/h3-6,11,16,18H,7-10H2,1-2H3,(H,20,21) |
InChIキー |
DGUKZVPTCGXTOY-UHFFFAOYSA-N |
正規SMILES |
CC(CCNN(CCC1=CC=C(C=C1)C(=O)O)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
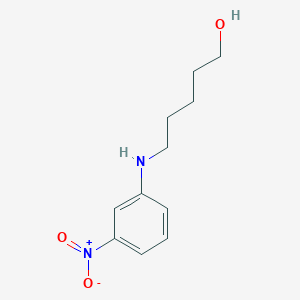
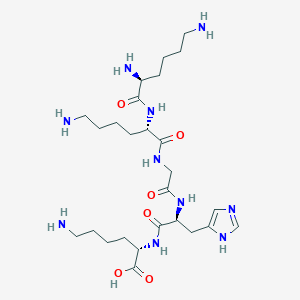

![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
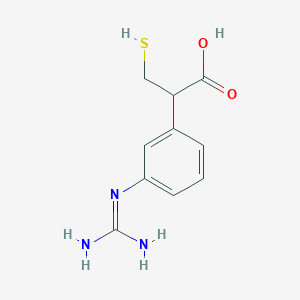
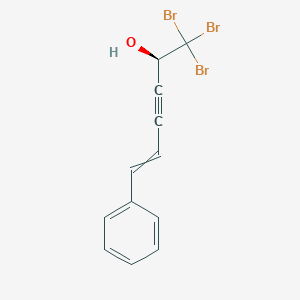

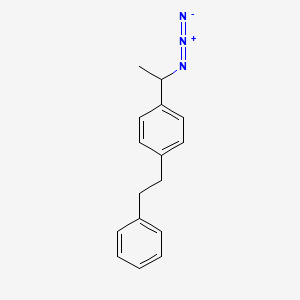
![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
![N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea](/img/structure/B14210730.png)
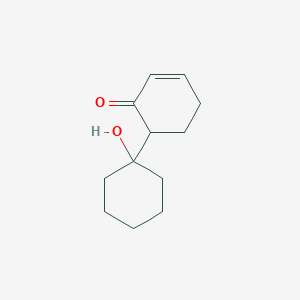
![2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane](/img/structure/B14210749.png)
